molecular formula C12H12N2O4 B1363920 (2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID

(2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID

Cat. No.: B1363920
M. Wt: 248.23 g/mol
InChI Key: VAHCZPDHUWVIJL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID is a complex organic compound with a unique structure that includes a formohydrazido group and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID typically involves multiple steps, starting with the preparation of the formohydrazido precursor. This precursor is then reacted with a suitable oxobutenoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(E)-4-[2-(3-methylbenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12N2O4/c1-8-3-2-4-9(7-8)12(18)14-13-10(15)5-6-11(16)17/h2-7H,1H3,(H,13,15)(H,14,18)(H,16,17)/b6-5+

InChI Key

VAHCZPDHUWVIJL-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

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